

# In-Depth Technical Guide: 3-Oxo Atorvastatin (CAS Number 887196-30-7)

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## Compound of Interest

Compound Name: 3-Oxo Atorvastatin

Cat. No.: B2691487

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## Introduction

**3-Oxo Atorvastatin**, with the Chemical Abstracts Service (CAS) number 887196-30-7, is recognized primarily as a process impurity and potential degradation product of Atorvastatin.[1][2] Atorvastatin is a highly effective HMG-CoA reductase inhibitor, widely prescribed to lower cholesterol and prevent cardiovascular disease.[3][4] The presence of impurities such as **3-Oxo Atorvastatin** in the active pharmaceutical ingredient (API) is a critical quality attribute that requires careful monitoring and control during drug development and manufacturing to ensure the safety and efficacy of the final drug product. This technical guide provides a comprehensive overview of the available chemical, analytical, and (limited) biological information on **3-Oxo Atorvastatin**.

## Chemical and Physical Properties

**3-Oxo Atorvastatin** is structurally similar to the parent drug, with the defining feature being the oxidation of the hydroxyl group at the 3-position of the heptanoic acid side chain to a ketone.

Property	Value	Reference
CAS Number	887196-30-7	[1]
Molecular Formula	C <sub>33</sub> H <sub>33</sub> FN <sub>2</sub> O <sub>5</sub>	
Molecular Weight	556.62 g/mol	
IUPAC Name	(5R)-7-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]-5-hydroxy-3-oxoheptanoic acid	
Synonyms	Atorvastatin EP Impurity O, Atorvastatin 3-Oxo Acid	
Appearance	White to off-white solid	Inferred from supplier data
Solubility	Soluble in DMSO	Inferred from supplier data

## Synthesis and Formation

A specific, detailed synthetic protocol for the targeted preparation of **3-Oxo Atorvastatin** is not readily available in the public domain. Its presence is generally a result of being a byproduct in the synthesis of Atorvastatin or as a product of its degradation.

Forced degradation studies of Atorvastatin under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) are performed to understand its stability and identify potential degradation products. While specific conditions leading to the predominant formation of **3-Oxo Atorvastatin** are not explicitly detailed in the provided search results, it is plausible that it could be formed under oxidative or certain hydrolytic conditions.

The synthesis of Atorvastatin itself is a complex multi-step process, and impurities can arise from starting materials, intermediates, or side reactions. The Paal-Knorr pyrrole synthesis is a key step in many synthetic routes to Atorvastatin, and variations in reactants and conditions can lead to the formation of various related substances.

## Analytical Characterization

As a reference standard, **3-Oxo Atorvastatin** is typically supplied with a comprehensive Certificate of Analysis (CoA) detailing its identity and purity. The following analytical techniques are commonly employed for its characterization.

## High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for the separation and quantification of Atorvastatin and its impurities, including **3-Oxo Atorvastatin**.

Experimental Protocol (General Method):

- Column: C18 reverse-phase column (e.g., Zorbax Bonus-RP)
- Mobile Phase: A gradient elution is typically used to achieve separation of all related substances. A common mobile phase consists of an aqueous component (e.g., water with a buffer like ammonium formate or an acid like trifluoroacetic acid) and an organic component (e.g., acetonitrile).
- Gradient Program: A typical gradient might start with a lower concentration of the organic phase, which is gradually increased over the run to elute more hydrophobic compounds.
- Flow Rate: Approximately 1.0 mL/min.
- Detection: UV detection at a wavelength where both Atorvastatin and its impurities have significant absorbance, often around 245 nm.
- Column Temperature: Maintained at a constant temperature, for example, 40 °C, to ensure reproducibility.

## Spectroscopic Data

Technique	Expected Data
<sup>1</sup> H-NMR	The proton NMR spectrum would confirm the presence of the characteristic protons of the Atorvastatin backbone. Key differences would be observed in the signals corresponding to the protons on the heptanoic acid side chain due to the presence of the ketone at the 3-position.
Mass Spectrometry (MS)	Mass spectrometry data would confirm the molecular weight of the compound (556.62 g/mol ). Fragmentation patterns can be used to further elucidate the structure and confirm the identity of the impurity.
Infrared (IR) Spectroscopy	The IR spectrum would show characteristic absorption bands for the various functional groups present in the molecule, including the carbonyl groups of the ketone, amide, and carboxylic acid, as well as the N-H and O-H stretching vibrations.
Thermogravimetric Analysis (TGA)	TGA data provides information on the thermal stability of the compound and can indicate the presence of residual solvents or water.

## Biological Activity and Toxicology

There is a significant lack of publicly available information regarding the specific biological activity, pharmacology, and toxicology of **3-Oxo Atorvastatin**. The vast majority of research has focused on the parent drug, Atorvastatin, and its pharmacologically active ortho- and para-hydroxylated metabolites.

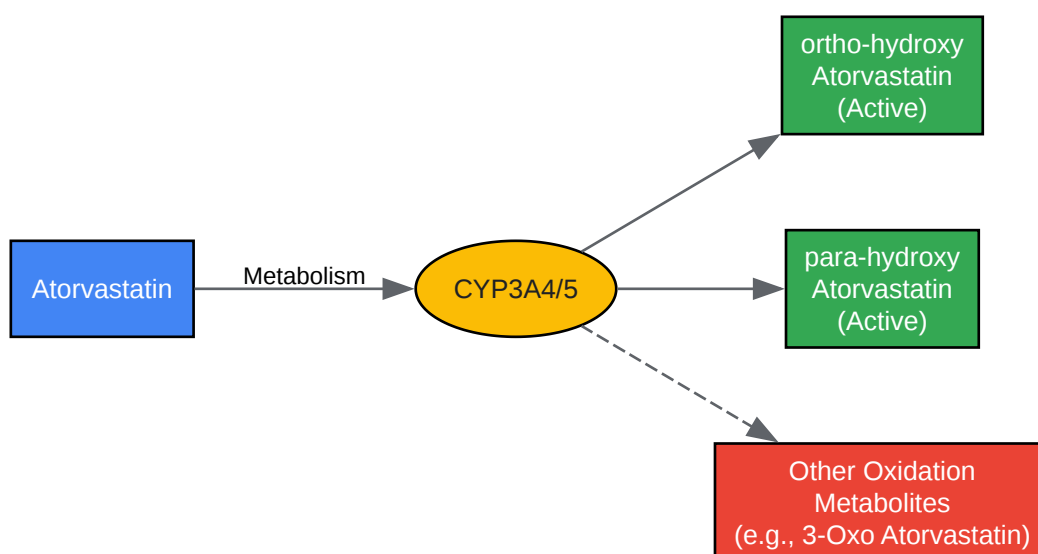
It is a regulatory requirement that impurities in a drug substance above a certain threshold (typically 0.15% for higher-dose drugs like Atorvastatin) must be identified and qualified, which includes toxicological assessment. Therefore, it is highly probable that such studies have been conducted by pharmaceutical manufacturers and submitted to regulatory agencies. However, this data is often proprietary and not published in the scientific literature.

## Known Biological Effects of Atorvastatin

To provide context, the primary mechanism of action of Atorvastatin is the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. This leads to a reduction in intracellular cholesterol levels, which in turn upregulates LDL receptor expression on hepatocytes, increasing the clearance of LDL cholesterol from the circulation. Atorvastatin also has pleiotropic effects, including anti-inflammatory and antioxidant properties.

## Potential Signaling Pathway Involvement

Given the absence of specific data for **3-Oxo Atorvastatin**, a signaling pathway diagram for this specific molecule cannot be constructed. However, the metabolic pathway of the parent drug, Atorvastatin, is well-established.



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Caption: General metabolic pathway of Atorvastatin.

## Conclusion

**3-Oxo Atorvastatin** (CAS 887196-30-7) is a known impurity of the widely used drug Atorvastatin. While its chemical structure and analytical characterization methods are established, particularly through the availability of commercial reference standards, there is a significant gap in the publicly available literature regarding its specific synthesis, biological activity, and toxicological profile. For researchers and drug development professionals, the

primary focus concerning this compound remains its detection and quantification as part of impurity profiling to ensure the quality, safety, and regulatory compliance of Atorvastatin drug products. Further research into the pharmacological and toxicological properties of this and other Atorvastatin-related impurities would be beneficial for a more complete understanding of the drug's overall safety profile.

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